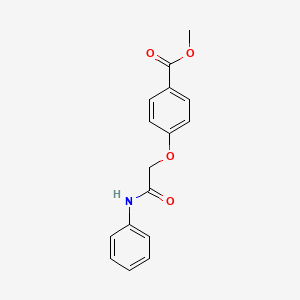
N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide, also known as MTAAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative that has shown promising results in various bioassays, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and division. N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, leading to the inhibition of cell growth and division. Additionally, N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects
N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. In vivo studies have shown that N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has antitumor activity in animal models of cancer, leading to the inhibition of tumor growth and metastasis.
实验室实验的优点和局限性
N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and proteins involved in cell growth and division, making it a valuable tool for studying these processes. Additionally, N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been shown to have potent antitumor and antimicrobial activity, making it a potential candidate for the development of new cancer treatments and antibiotics. However, one limitation of N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types and tissues.
未来方向
There are several future directions for research on N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide. One area of research could focus on elucidating the mechanism of action of N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide, which could lead to the development of more potent and specific inhibitors of cell growth and division. Additionally, further studies could investigate the potential applications of N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide in the development of new cancer treatments and antibiotics. Finally, research could focus on optimizing the synthesis method of N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide to improve its yield and purity, making it more accessible for scientific research purposes.
合成方法
N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide can be synthesized by reacting thiomorpholine with acetyl chloride to form N-acetylthiomorpholine, which is then reacted with methylhydrazinecarbothioamide in the presence of a base to form the final product, N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide. This synthesis method has been optimized to produce N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide in high yields and purity, making it a reliable method for producing the compound for scientific research purposes.
科学研究应用
N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, N-methyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
1-methyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4OS2/c1-9-8(14)11-10-7(13)6-12-2-4-15-5-3-12/h2-6H2,1H3,(H,10,13)(H2,9,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMKCWGKRVUAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CN1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)



![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)



![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)
